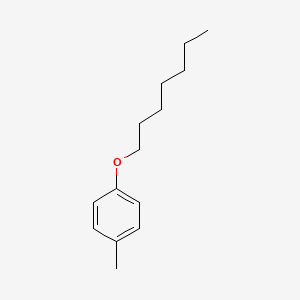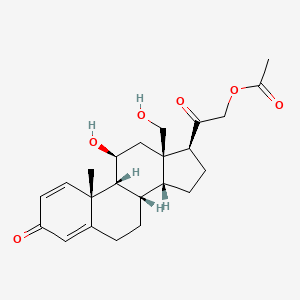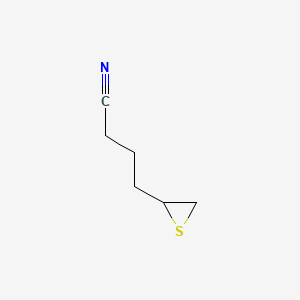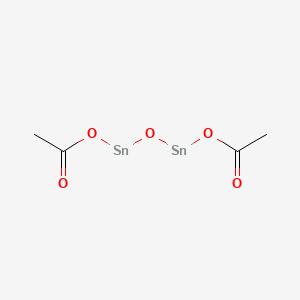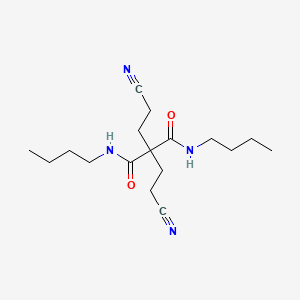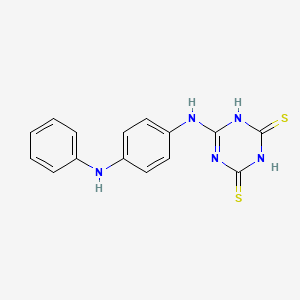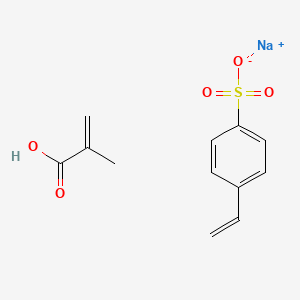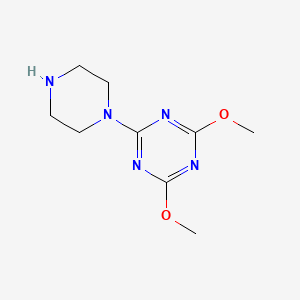
Thiiranebutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiiranes are heterocyclic compounds containing a saturated three-member ring with two carbon atoms and one sulfur atom . Thiiranebutanenitrile is characterized by the presence of a nitrile group (-CN) attached to the butane chain, making it a unique and versatile compound in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiiranebutanenitrile can be synthesized through various methods. One common approach involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) such as urea-choline chloride. This reaction yields thiiranes in excellent yields and with high diastereoselectivity . Another method involves the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of thiiranes using optimized reaction conditions to ensure high yield and purity. The use of deep eutectic solvents and microwave irradiation techniques are preferred due to their efficiency and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
Thiiranebutanenitrile undergoes various chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thiiranes can lead to the formation of thiols.
Substitution: Thiiranes can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOCH₃) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiiranes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiiranebutanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of thiiranebutanenitrile involves its interaction with molecular targets through its thiirane ring and nitrile group. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, further contributing to its reactivity.
Vergleich Mit ähnlichen Verbindungen
Thiiranebutanenitrile can be compared with other thiiranes and nitriles to highlight its uniqueness. Similar compounds include:
Thiirane: A simple thiirane without the nitrile group.
Butanenitrile: A nitrile compound without the thiirane ring.
Thiiranemethanenitrile: A thiirane with a different alkyl chain length.
Eigenschaften
CAS-Nummer |
76786-82-8 |
|---|---|
Molekularformel |
C6H9NS |
Molekulargewicht |
127.21 g/mol |
IUPAC-Name |
4-(thiiran-2-yl)butanenitrile |
InChI |
InChI=1S/C6H9NS/c7-4-2-1-3-6-5-8-6/h6H,1-3,5H2 |
InChI-Schlüssel |
GWYOVZVXBRVBBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(S1)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)
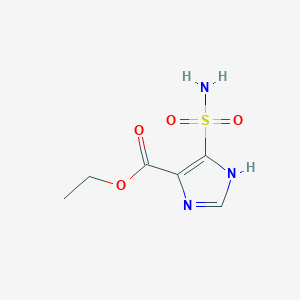
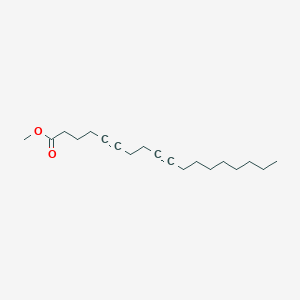
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
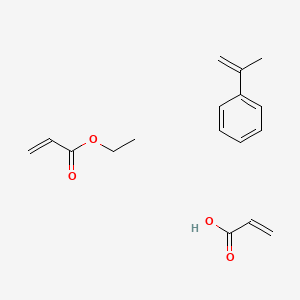
![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
